molecular formula C8H7ClF2O B13112754 2,5-Difluoro-4-methoxybenzyl chloride

2,5-Difluoro-4-methoxybenzyl chloride

Cat. No.: B13112754
M. Wt: 192.59 g/mol
InChI Key: XJQXLBVVFKEFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-4-methoxybenzyl chloride is a chemical reagent intended for research and development purposes. Researchers utilize this and similar substituted benzyl chloride derivatives as key building blocks in organic synthesis, particularly in the development of novel pharmaceutical compounds . For example, structural analogs like the 4-methoxybenzyl group are employed in the synthesis of complex heterocyclic systems, such as diimidazo[4,5-d:4',5'-f][1,3]diazepines, which have shown promising broad-spectrum in vitro anticancer activity against lung, breast, prostate, and ovarian cancer cell lines . The incorporation of such substituted benzyl groups can be critical for modulating the interaction of the resulting molecules with biological targets, including proteins like the human RNA helicase (hDDX3) . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet for specific hazard information. Please note: Comprehensive data for this exact compound is limited in current sources. The related compound, 2,5-Difluoro-4-methoxybenzoyl chloride (CAS 849632-70-8), is commercially available from suppliers .

Properties

Molecular Formula

C8H7ClF2O

Molecular Weight

192.59 g/mol

IUPAC Name

1-(chloromethyl)-2,5-difluoro-4-methoxybenzene

InChI

InChI=1S/C8H7ClF2O/c1-12-8-3-6(10)5(4-9)2-7(8)11/h2-3H,4H2,1H3

InChI Key

XJQXLBVVFKEFAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)CCl)F

Origin of Product

United States

Preparation Methods

Methylation of Hydroxyfluorobenzoic Acid Derivatives

One common route involves methylation of 2,5-difluoro-4-hydroxybenzoic acid or related hydroxyfluorobenzene intermediates using dimethyl carbonate or methylating agents in the presence of catalysts:

  • Reaction Conditions : Heating at 100–200 °C, typically 120–180 °C for 6–8 hours.
  • Catalysts : Organic tertiary amines (e.g., N,N-diisopropylethylamine) and acidic inorganic salts such as potassium dihydrogen phosphate.
  • Solvents : Water, dimethyl carbonate, dimethyl sulfoxide, N,N-dimethylformamide, or toluene.
  • Workup : Removal of solvent, alkaline hydrolysis (NaOH or KOH, 5–10 wt%, 25–45 °C, 1–4 hours), acidification to pH 0.5–3, extraction with ethyl acetate, drying to yield 2,5-difluoro-4-methoxybenzoic acid.

This step ensures selective methylation of the hydroxy group to form the methoxy substituent without affecting the fluorine atoms on the ring.

Conversion to Benzyl Chloride

The benzyl chloride functionality can be introduced by chloromethylation of the methoxy-substituted difluorobenzene or via reduction and subsequent chlorination of the corresponding benzyl alcohol or benzyl intermediate:

  • Halogenation : Using halogenating agents such as thionyl chloride, phosphorus pentachloride, or chloromethylating agents under controlled temperature (30–110 °C, preferably 40–80 °C).
  • Solvents : Organic solvents like ethyl acetate, dichloromethane, or toluene are used.
  • Phosgene Use : For acyl chlorides, phosgene dissolved in organic solvents is dripped into the methoxy-substituted acid to form benzoyl chlorides, which can be further transformed to benzyl chlorides.

Alternative Halogenation of Difluorobenzyl Derivatives

Another synthetic approach involves direct halogenation of difluorobenzyl compounds:

  • Starting Materials : m-Difluorobenzene or 2,5-difluorobenzyl derivatives.
  • Halogenating Agents : Chlorine or other halogen sources in the presence of catalysts.
  • Reaction Conditions : Reflux with paraformaldehyde and halogenating agents for 4–10 hours.
  • Isolation : Extraction with dichloromethane and vacuum distillation to isolate 2,5-difluoro-4-methoxybenzyl chloride or related intermediates.

Data Table: Typical Reaction Parameters for Preparation

Step Reagents / Catalysts Solvent(s) Temperature (°C) Time (h) Notes
Methylation Dimethyl carbonate, DIPEA, KH2PO4 Water, DMC, DMSO, DMF, toluene 120–180 6–8 Hydrolysis with NaOH post-reaction
Hydrolysis & Acidification NaOH or KOH (5–10 wt%), HCl Water 25–45 1–4 Adjust pH to 0.5–3
Acyl Chlorination Phosgene, ethyl acetate Ethyl acetate, DCM, toluene 40–80 2.5–7.5 Phosgene 1–2.5 eq, reflux
Halogenation (benzyl) Halogenating agent (e.g., Cl2), paraformaldehyde Organic solvent (e.g., dichloromethane) Reflux (80–110) 4–10 Catalyst present, vacuum distillation

Research Findings and Optimization Notes

  • The methylation step using dimethyl carbonate is favored for its green chemistry profile and efficiency.
  • Acidic inorganic salts such as potassium dihydrogen phosphate improve methylation yields by acting as catalysts.
  • Hydrolysis and acidification steps are critical to isolate high-purity methoxybenzoic acid intermediates.
  • Acyl chlorination using phosgene in ethyl acetate under reflux conditions yields high purity benzoyl chlorides (>99% purity).
  • Chloromethylation or halogenation of benzyl derivatives requires careful temperature and reagent control to avoid over-chlorination or side reactions.
  • Yields for methylation step range from 78% to 88%, while acyl chlorination yields can exceed 95%.
  • The purity of final benzyl chloride products is typically above 95%, suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 2,5-difluoro-4-methoxytoluene.

Scientific Research Applications

1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene depends on its reactivity with other molecules. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The fluorine atoms and methoxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,5-Difluoro-4-methoxybenzyl chloride with key analogs identified in the evidence:

Compound Name Molecular Formula CAS Number Substituent Positions Functional Group Key Properties/Applications
This compound C₈H₇ClF₂O (inferred) Not available 2-F, 5-F, 4-OCH₃ Benzyl chloride Pharmaceutical intermediate
3,5-Difluoro-4-methoxybenzyl bromide C₈H₇BrF₂O 706786-42-7 3-F, 5-F, 4-OCH₃ Benzyl bromide Higher stability, lower reactivity vs. chloride
2,6-Difluoro-4-methoxybenzoyl chloride C₈H₅ClF₂O₂ 125369-56-4 2-F, 6-F, 4-OCH₃ Benzoyl chloride Acylating agent; used in liquid crystal synthesis
3,5-Difluoro-4-methoxybenzyl alcohol C₈H₈F₂O₂ Not available 3-F, 5-F, 4-OCH₃ Benzyl alcohol Precursor for ethers/esters
Key Observations:

Substituent Position Effects: The 2,5-difluoro substitution in the target compound creates distinct electronic effects compared to 3,5-difluoro analogs. 2,6-Difluoro-4-methoxybenzoyl chloride (benzoyl chloride derivative) exhibits higher electrophilicity due to the electron-withdrawing carbonyl group, making it reactive in acylation reactions .

Functional Group Reactivity :

  • Benzyl chloride derivatives (e.g., target compound) are more reactive toward nucleophilic substitution than benzyl bromides (e.g., 3,5-difluoro-4-methoxybenzyl bromide) due to the weaker C-Cl bond compared to C-Br. However, bromides may offer better leaving-group ability in specific conditions .
  • Benzyl alcohol derivatives (e.g., 3,5-difluoro-4-methoxybenzyl alcohol) serve as precursors for further functionalization, such as oxidation to aldehydes or conversion to ethers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.